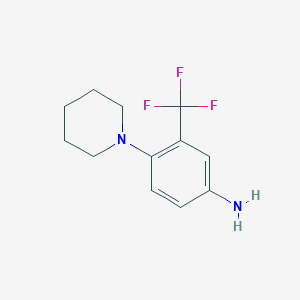
4-哌啶-1-基-3-三氟甲基-苯胺
描述
“4-Piperidin-1-yl-3-trifluoromethyl-phenylamine” is a unique chemical compound with the empirical formula C12H15F3N2 . It has a molecular weight of 244.26 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound isNc1ccc(N2CCCCC2)c(c1)C(F)(F)F . This indicates that the compound has a piperidine ring attached to a phenyl ring, which is further substituted with a trifluoromethyl group . Physical and Chemical Properties Analysis
The compound has a molecular formula of C12H15F3N2 and a molecular weight of 244.26 . Other physical and chemical properties specific to “4-Piperidin-1-yl-3-trifluoromethyl-phenylamine” are not available in the retrieved data.科学研究应用
Beta(3)-Adrenergic Receptor Agonism
一系列新型的(4-哌啶-1-基)-苯磺酰胺在人类β(3)-肾上腺素受体上表现出强效的激动活性。这些化合物,如磺酰胺48,展示了显著的选择性和效力,为治疗与β(3)肾上腺素受体功能障碍相关的疾病提供了潜在应用,而在β(1)-和β(2)-肾上腺素受体上没有显著活性(Hu et al., 2001)。
Crystallography and Structural Analysis
对一种与4-哌啶-1-基-3-三氟甲基-苯胺密切相关的化合物的晶体结构进行了分析,展示了分子内特定的二面角和相互作用。这些详细的结构信息有助于更好地理解该化合物在各种应用中的潜在相互作用和稳定性(Rajnikant et al., 2010)。
Synthesis Methods
开发了一种用于合成与4-哌啶-1-基-3-三氟甲基-苯胺在结构上相似的化合物的新方法。这种方法提供了更简单的途径,可能有助于为研究和开发目的生产大量化合物(Smaliy et al., 2011)。
Acetyl-CoA Carboxylase Inhibition
鉴定出一系列新型衍生物作为乙酰辅酶A羧化酶(ACC1/2)的有效非选择性抑制剂,这是脂肪酸合成中关键的酶。这些化合物,如12c,表现出强效的抑制活性,并有望在涉及脂肪酸合成调节的代谢状况中应用(Chonan et al., 2011)。
Adrenoceptor Antagonism
描述了一类新型化合物,源自于4-哌啶-1-基-3-三氟甲基-苯胺,作为高度选择性和中枢神经系统活性的α1-肾上腺素受体拮抗剂。这些化合物经过优化以提高亲和力和选择性,为治疗与肾上腺素受体功能障碍相关的疾病的开发提供了宝贵的见解(Balle et al., 2003)。
属性
IUPAC Name |
4-piperidin-1-yl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-8-9(16)4-5-11(10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYTXYOWWUWWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)









